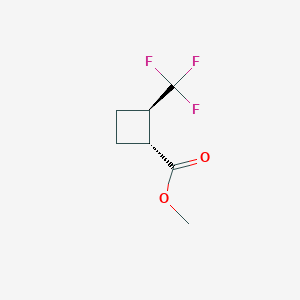

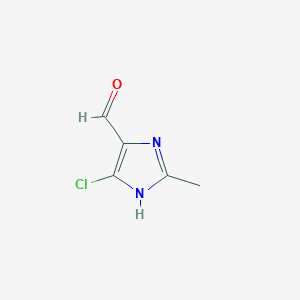

![molecular formula C20H15ClN2OS B2810227 3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207031-62-6](/img/structure/B2810227.png)

3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidin-4-one . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Chemical Reactions Analysis

The reactions were monitored by thin-layer chromatography (TLC) using precoated aluminum sheets .科学的研究の応用

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. These compounds displayed potent anticancer activity on human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some derivatives were nearly as active as doxorubicin, a standard anticancer drug (Hafez & El-Gazzar, 2017).

Antimicrobial and Anti-inflammatory Agents

New thieno[2,3-d]pyrimidine derivatives have been prepared and tested as antimicrobial and anti-inflammatory agents. These compounds showed remarkable activity against fungi, bacteria, and inflammation, suggesting their potential as bioactive compounds in treating infections and inflammatory conditions (Tolba et al., 2018).

Green Synthesis Approaches

A catalytic four-component reaction has been reported for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting a green approach to these pharmacologically important compounds. This method is characterized by reduced catalyst loading and easy purification, contributing to the development of environmentally friendly synthesis strategies (Shi et al., 2018).

Antimicrobial Activity

Several thieno[3,2-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial activities. These compounds demonstrated significant activity against various bacteria and fungi, underlining their potential as new antimicrobial agents (Fayed et al., 2014).

Heterocyclic Compound Synthesis

Research has also focused on the synthesis and characterization of novel fused thiazolo[3,2-a]pyrimidinones and pyrimido[2,1-b][1,3]thiazinones, highlighting the versatility of thieno[3,2-d]pyrimidine derivatives in creating new heterocyclic compounds with potential biological activities (Abbas et al., 2015).

作用機序

Target of Action

The primary target of this compound is Mycobacterium tuberculosis , specifically the H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) strains . It has also been suggested that this compound may act as an inhibitor of EZH2 , a histone-lysine N-methyltransferase enzyme .

Mode of Action

In the context of EZH2 inhibition, the compound may interfere with the enzyme’s ability to methylate histones, thereby affecting gene expression .

Biochemical Pathways

The compound likely affects the biochemical pathways associated with mycobacterial energy metabolism . In the case of EZH2 inhibition, it may impact the histone methylation pathways and subsequently alter gene expression .

Result of Action

The compound exhibits significant antimycobacterial activity, with some derivatives showing very good activity (MIC in the range of 6–8 μM) . In terms of antitumor activity, one derivative was found to have remarkable activity against certain cancer cell lines .

将来の方向性

Thieno[3,2-d]pyrimidin-4-amines, which include “3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, have potential to be developed as antitubercular agents . They can serve as good chemical probes for interrogating the function of the mycobacterial Cyt-bd under various physiological conditions .

特性

IUPAC Name |

3-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2OS/c1-13-6-8-14(9-7-13)16-11-25-19-18(16)22-12-23(20(19)24)10-15-4-2-3-5-17(15)21/h2-9,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTIUBRHYJXGCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide](/img/structure/B2810144.png)

![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2810146.png)

![2-[(4-Aminophenyl)sulfanyl]benzonitrile](/img/structure/B2810147.png)

![(1-ethyl-1H-pyrazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2810155.png)

![2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2810156.png)

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B2810157.png)

![2-[(3R)-1-Prop-2-enoylpyrrolidin-3-yl]acetic acid](/img/structure/B2810161.png)

![6-fluoro-N-(3-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}cyclopentyl)pyridine-2-carboxamide](/img/structure/B2810164.png)